molecular formula C10H14N2O2 B6257352 4-[3-(pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid CAS No. 1443248-11-0

4-[3-(pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid

Cat. No. B6257352
CAS RN: 1443248-11-0
M. Wt: 194.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar diazirine-containing molecules involves the use of trifunctional building blocks that contain a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Molecular Structure Analysis

The molecular structure of PBDA includes a pent-4-yn-1-yl group attached to a diazirine ring, which is further connected to a butanoic acid group. The presence of the diazirine ring and the alkyne group makes it a valuable tool in click chemistry .


Chemical Reactions Analysis

The chemical reactions involving PBDA are likely to involve the diazirine group, which can undergo UV light-induced covalent modification . The alkyne group can also participate in click chemistry reactions .

Mechanism of Action

The mechanism of action of PBDA in biological systems is likely to involve its diazirine group. Upon exposure to UV light, the diazirine group can form a reactive carbene that can covalently bind to nearby molecules . This property is often used in the study of protein-ligand interactions and in the development of photoaffinity labels .

Future Directions

The future directions for the use of PBDA and similar diazirine-containing molecules are likely to involve their use in the study of protein-ligand interactions and in the development of photoaffinity labels . Their unique properties make them valuable tools in chemical biology and medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[3-(pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid involves the reaction of a diazirine compound with a butanoic acid derivative. The pent-4-yn-1-yl group is introduced as a substituent on the diazirine ring through a nucleophilic substitution reaction. The butanoic acid derivative is then coupled to the diazirine ring through an amide bond formation reaction.", "Starting Materials": [ "3-bromo-3H-diazirine", "4-pentyn-1-ol", "butanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "triethylamine", "methanol", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Synthesis of 3-(pent-4-yn-1-yl)-3H-diazirine\n- 3-bromo-3H-diazirine is reacted with 4-pentyn-1-ol in the presence of triethylamine and DMAP in dichloromethane to yield 3-(pent-4-yn-1-yl)-3H-diazirine.\nStep 2: Synthesis of 4-[3-(pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid\n- 3-(pent-4-yn-1-yl)-3H-diazirine is dissolved in diethyl ether and cooled to 0°C. A solution of butanoic acid, DCC, and DMAP in dichloromethane is added dropwise to the diazirine solution. The reaction mixture is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is dissolved in methanol and treated with NaOH to yield 4-[3-(pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid." ] }

CAS RN

1443248-11-0

Product Name

4-[3-(pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.